molecular formula C8H19NO2 B8646408 2-Amino-3-(tert-butoxy)-2-methylpropan-1-ol

2-Amino-3-(tert-butoxy)-2-methylpropan-1-ol

Cat. No. B8646408
M. Wt: 161.24 g/mol
InChI Key: VKGUZXMGAAROIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07002010B2

Procedure details

To a solution of 150 g (0.78 mol) of 3-tert-butoxy-2-methyl-2-nitro-propan-1-ol [prepared according to Example 1c or 1c′] in 700 ml of toluene in a pressure vessel is added 15 g of Raney-Ni and 40 ml of a pH 7.00 buffer [NORMEX (RTM), Carlo Erba]. Through the closed autoclave is added at room temperature hydrogen under 50-60 bar pressure. The reaction mixture is heated to 40° C. and maintained at this temperature for 8 hours. The reaction mixture is then cooled to room temperature, diluted with toluene, filtered and the filtrate concentrated using a vacuum rotary evaporator. The residue yields 2-amino-3-tert-butoxy-2-methyl-propan-1-ol (compound 301, Table 1), pale green solid, m.p. 30-35° C.
Name
3-tert-butoxy-2-methyl-2-nitro-propan-1-ol
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]([CH3:13])([N+:10]([O-])=O)[CH2:8][OH:9])([CH3:4])([CH3:3])[CH3:2].[H][H]>C1(C)C=CC=CC=1.[Ni]>[NH2:10][C:7]([CH3:13])([CH2:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[CH2:8][OH:9]

Inputs

Step One
Name
3-tert-butoxy-2-methyl-2-nitro-propan-1-ol
Quantity
150 g
Type
reactant
Smiles
C(C)(C)(C)OCC(CO)([N+](=O)[O-])C
Step Two
Name
1c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
a vacuum rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(COC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.